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Abstract

Trehalose-6-phosphate (T6P) has emerged as a critical signaling metabolite that governs
central carbon metabolism and developmental processes in a wide array of organisms, from
bacteria and fungi to plants and insects.[1][2] Unlike its product, trehalose, which often serves
as a stress protectant, T6P acts as a key indicator of sucrose availability, thereby influencing
growth, development, and stress responses.[3][4] The generation of knockout mutants for the
genes involved in T6P synthesis, primarily Trehalose-6-Phosphate Synthase (TPS), is a
powerful strategy to elucidate its precise physiological roles. This guide provides a
comprehensive framework for the generation of T6P knockout mutants using CRISPR-Cas9
technology, followed by detailed protocols for their in-depth analysis. We will cover the entire
workflow from mutant creation and validation to phenotypic, metabolomic, and transcriptomic
characterization, offering insights into the causality behind experimental choices to ensure
robust and reproducible results.

Introduction: The Significance of Trehalose-6-
Phosphate

Trehalose-6-phosphate is synthesized from glucose-6-phosphate and UDP-glucose by the
enzyme Trehalose-6-Phosphate Synthase (TPS).[5] It is then dephosphorylated to trehalose
by Trehalose-6-Phosphate Phosphatase (TPP).[5] While trehalose itself can accumulate to
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high levels in some organisms as a protective osmolyte, T6P is typically present at very low
concentrations, consistent with its role as a signaling molecule.[1][3]

In plants, T6P levels are closely correlated with sucrose levels, acting as a signal of sugar
availability to regulate starch synthesis, flowering time, and overall growth.[2][3] In fungi, T6P is
involved in the regulation of glycolysis and is crucial for virulence in pathogenic species.[6]
Given its central role in linking carbon metabolism to growth and development, the enzymes of
the T6P pathway, particularly TPS, are attractive targets for both agricultural biotechnology and
the development of novel antifungal agents. The study of knockout mutants provides an
invaluable tool to dissect the complex T6P signaling network.

T6P Signaling Pathway Overview

The T6P pathway is intricately linked with central carbon metabolism. The diagram below

illustrates the synthesis of T6P and its downstream effects.
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Caption: Overview of the Trehalose-6-Phosphate (T6P) synthesis pathway and its key
regulatory roles.

Generation of T6P Knockout Mutants using CRISPR-
Cas9

The CRISPR-Cas9 system is a versatile and efficient tool for generating targeted gene
knockouts.[7] The most common approach for creating a knockout is to introduce a frameshift
mutation via non-homologous end joining (NHEJ), which often leads to a premature stop codon
and a non-functional protein.[8]

Experimental Workflow for CRISPR-Cas9 Mediated

Knockout
(1. sgRNA Design & Selection)
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(3. Transformation/TransfectiorD
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G. Genotypic & Phenotypic VaIidatiorD

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b3052756?utm_src=pdf-body-img
https://www.benchchem.com/product/b3052756?utm_src=pdf-body
https://www.cabidigitallibrary.org/doi/10.1079/cabireviews.2024.0026
https://www.synthego.com/guide/how-to-use-crispr/design-grna-crispr/
https://www.benchchem.com/product/b3052756?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Caption: Step-by-step workflow for generating knockout mutants using CRISPR-Cas?9.

Protocol 2.1: sgRNA Design and Selection

The specificity and efficiency of CRISPR-Cas9 editing are largely determined by the single
guide RNA (sgRNA).

Key Considerations for SgRNA Design:

o Target Exons: Design sgRNAs to target exons early in the coding sequence to maximize the

probability of generating a loss-of-function mutation.[8]

 PAM Sequence: The protospacer adjacent motif (PAM) sequence (e.g., NGG for
Streptococcus pyogenes Cas9) is essential for Cas9 recognition and cleavage.[9]

o On-target and Off-target Scores: Utilize online design tools to predict the on-target efficiency

and potential off-target effects of your sgRNAs.[10] It is recommended to test 2-3 sgRNAs
per target gene.[9]

Step-by-Step Protocol:

» Obtain the target gene sequence: Retrieve the full-length cDNA or genomic sequence of the

TPS gene of interest from a relevant database (e.g., NCBI, Ensembl).

o Use a design tool: Input the sequence into a web-based sgRNA design tool (e.g., Synthego
Design Tool, CHOPCHOP).[10]

e Select sgRNAs: Choose 2-3 sgRNAs with high predicted on-target scores and low predicted

off-target scores.

Protocol 2.2: Vector Construction and Delivery

The Cas9 and sgRNA can be delivered into cells as plasmids, ribonucleoprotein (RNP)
complexes, or via viral vectors. For many applications, a single plasmid co-expressing Cas9
and the sgRNA is a straightforward approach.[11]

Step-by-Step Protocol (Plasmid-based):
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Synthesize sgRNA oligonucleotides: Order complementary DNA oligonucleotides encoding
the selected sgRNA sequences.

Anneal oligonucleotides: Anneal the complementary oligos to form a double-stranded DNA
fragment.

Clone into a CRISPR vector: Ligate the annealed oligos into a suitable plant or mammalian
CRISPR-Cas9 expression vector that has been linearized with a compatible restriction
enzyme.

Transform into E. coli: Transform the ligation product into competent E. coli for plasmid
amplification.

Verify the sequence: Isolate the plasmid DNA and verify the sgRNA sequence by Sanger
sequencing.

Deliver to target cells: Introduce the validated plasmid into the target cells or organism using
an appropriate method (e.g., Agrobacterium-mediated transformation for plants,
electroporation or lipofection for mammalian cells).

Protocol 2.3: Validation of Knockout Mutants

It is crucial to validate the successful generation of the knockout at the genomic level.

Step-by-Step Protocol:

Genomic DNA extraction: Isolate genomic DNA from putative mutant and wild-type control
lines.

PCR amplification: Amplify the genomic region surrounding the sgRNA target site using
flanking primers.

Sanger sequencing: Sequence the PCR products.[12][13]

Sequence analysis: Align the sequencing results from the mutant and wild-type samples to
identify insertions or deletions (indels) at the target site.[14][15] A frameshift mutation (an
indel that is not a multiple of three) is indicative of a successful knockout.[14][16]
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» Protein expression analysis (optional but recommended): If a specific antibody is available,
perform a Western blot to confirm the absence of the target protein in the knockout mutant.
[12][14]

Analysis of Trehalose-6-Phosphate Knockout
Mutants

Once a validated knockout mutant is obtained, a multi-pronged analytical approach is
necessary to understand the functional consequences of T6P deficiency.

Protocol 3.1: Phenotypic Characterization

The initial analysis of a knockout mutant involves a thorough examination of its phenotype
under various conditions.

Key Phenotypes to Assess:

o Growth and Development: Monitor growth rates, developmental milestones (e.g., flowering
time in plants), and overall morphology compared to wild-type.[17] Deletion of TPS1 in yeast
can lead to an inability to grow on fermentable carbon sources.[17][18]

o Stress Tolerance: Evaluate the mutant's sensitivity to various abiotic stresses such as heat,
osmotic stress, and oxidative stress.[19][20][21]

Step-by-Step Protocol (Yeast Stress Tolerance Assay):

o Prepare cell cultures: Grow wild-type and knockout yeast strains to mid-log phase in liquid
YPD medium.

o Serial dilutions: Prepare a 10-fold serial dilution series for each strain.

e Spotting: Spot 5 pL of each dilution onto solid YPD plates and plates containing the stressor
(e.g., 1 M NaCl for osmotic stress, 4.5 mM H20: for oxidative stress).[19]

 Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 2-5 days.[19]

» Documentation: Document the growth of the strains on the control and stress plates.
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Protocol 3.2: Metabolomic Analysis

Quantifying the levels of T6P, trehalose, and related metabolites is essential to confirm the
metabolic impact of the knockout and to identify downstream metabolic alterations.

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
specific method for quantifying sugar phosphates.[22] Hydrophilic interaction liquid
chromatography (HILIC) is often used for the separation of these polar compounds.[23][24]

Step-by-Step Protocol (Metabolite Extraction and LC-MS/MS Analysis):

» Sample collection and quenching: Flash-freeze biological samples in liquid nitrogen to halt
metabolic activity.

» Metabolite extraction: Extract metabolites using a cold solvent mixture (e.g.,
methanol/chloroform/water).

e LC-MS/MS analysis:
o Column: Use a HILIC column for separation.

o Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium acetate) and an
organic solvent (e.g., acetonitrile).

o Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use
multiple reaction monitoring (MRM) for targeted quantification of T6P and other sugar
phosphates.

o Data analysis: Quantify metabolite concentrations by comparing peak areas to those of a
standard curve generated with authentic standards.

Table 1: Example LC-MS/MS Parameters for Sugar Phosphate Analysis
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Parameter Value
Column HILIC (e.g., Cogent Diamond Hydride ™)
Mobile Phase A 10 mM Ammonium Acetate in DI Water

90% Acetonitrile / 10% DI Water with 10 mM

Ammonium Acetate

Mobile Phase B

Flow Rate 0.4 mL/min
Detection Mode ESI- (Negative lon Mode)
T6P m/z (precursor) 421.0753 [M-H]~

Protocol 3.3: Transcriptomic Analysis

RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression
resulting from the loss of T6P signaling.[25]

Experimental Workflow for RNA-seq Analysis
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Caption: Workflow for transcriptomic analysis of knockout mutants using RNA-seq.
Step-by-Step Protocol:
» RNA extraction: Isolate high-quality total RNA from both knockout and wild-type samples.

» Library preparation: Prepare RNA-seq libraries using a commercially available kit. This
typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

e Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g.,
lllumina).

» Data analysis:

o Quality control: Assess the quality of the raw sequencing reads.
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o Read mapping: Align the reads to a reference genome.

o Differential expression analysis: Identify genes that are significantly up- or down-regulated
in the knockout mutant compared to the wild-type.[26]

o Pathway and Gene Ontology (GO) enrichment analysis: Determine which biological
pathways and processes are over-represented among the differentially expressed genes.
[27]

Troubleshooting and Considerations

o Lethality of Knockout: In some organisms, such as Arabidopsis thaliana, a complete
knockout of the primary TPS gene (TPS1) is embryo-lethal, indicating its essential role in
development.[28] In such cases, consider generating conditional knockouts or knockdown
mutants (e.g., using RNAI) to study gene function.[29]

e Genetic Redundancy: Many organisms have multiple TPS genes.[5] If a single gene
knockout does not produce a clear phenotype, it may be due to functional redundancy. In
such cases, it may be necessary to generate multiple-gene knockouts.

o Off-target Effects: Although sgRNA design tools help to minimize off-target mutations, it is
good practice to backcross the mutant to the wild-type to segregate away potential off-target
mutations.

Conclusion

The generation and comprehensive analysis of Trehalose-6-phosphate knockout mutants are
fundamental to unraveling the intricate roles of this key signaling molecule. The protocols and
strategies outlined in this guide provide a robust framework for researchers to investigate the
impact of T6P on metabolism, growth, and stress responses in their specific model system. By
integrating genetic, phenotypic, metabolomic, and transcriptomic analyses, a holistic
understanding of the T6P signaling pathway can be achieved, paving the way for novel
applications in agriculture and medicine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3052756?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

